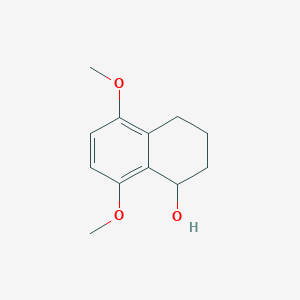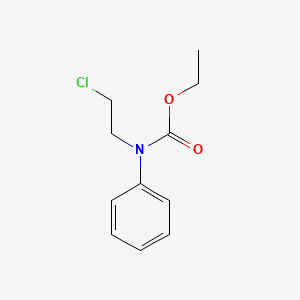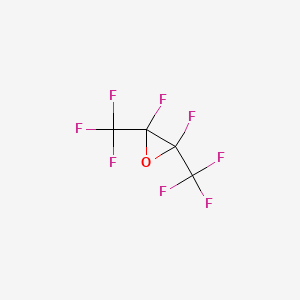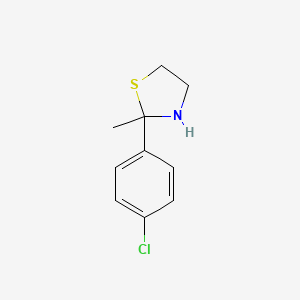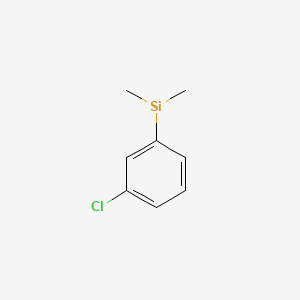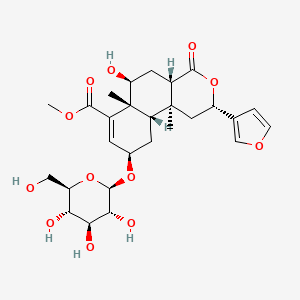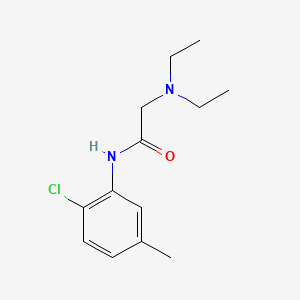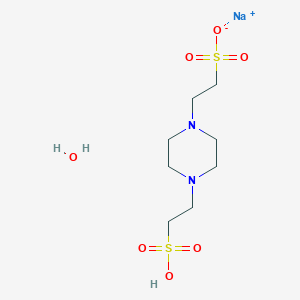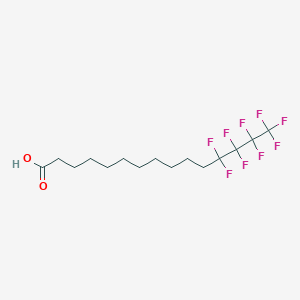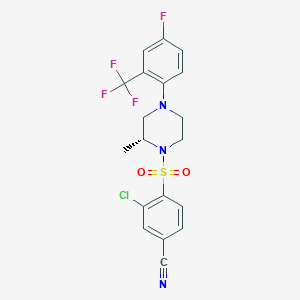
2-Ethenylpent-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylpent-4-enenitrile is an organic compound with the molecular formula C7H9N It is characterized by the presence of both an ethenyl group and a nitrile group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenylpent-4-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-pentenenitrile with acetylene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the addition of the ethenyl group to the nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethenylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-Ethenylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethenylpent-4-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
4-Pentenenitrile: Similar structure but lacks the ethenyl group.
3-Butenyl cyanide: Similar nitrile group but different carbon chain structure.
But-3-enyl cyanide: Another structural isomer with a different arrangement of carbon atoms.
Uniqueness
2-Ethenylpent-4-enenitrile is unique due to the presence of both an ethenyl group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
923-52-4 |
|---|---|
Molecular Formula |
C7H9N |
Molecular Weight |
107.15 g/mol |
IUPAC Name |
2-ethenylpent-4-enenitrile |
InChI |
InChI=1S/C7H9N/c1-3-5-7(4-2)6-8/h3-4,7H,1-2,5H2 |
InChI Key |
QRXYHULBKZQAHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
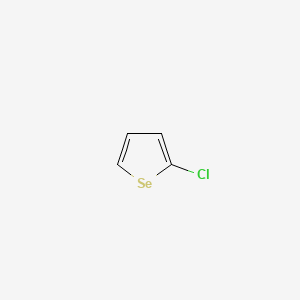
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
